3-Formimidamidophenethyl oxazole-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 3-Formimidamidophenethyl oxazole-4-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Formimidamidophenethyl oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
3-Formimidamidophenethyl oxazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Formimidamidophenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Formimidamidophenethyl oxazole-4-carboxylate include other oxazole derivatives such as:
- 1,3-oxazole-4-carboxylate
- 1,3-oxazole-4-carbonitrile
Uniqueness
This compound is unique due to its specific functional groups and chemical structure, which confer distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[3-(aminomethylideneamino)phenyl]ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c14-8-15-11-3-1-2-10(6-11)4-5-19-13(17)12-7-18-9-16-12/h1-3,6-9H,4-5H2,(H2,14,15) |
InChI Key |
OIVHMOYVIYWQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CN)CCOC(=O)C2=COC=N2 |
Origin of Product |
United States |
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